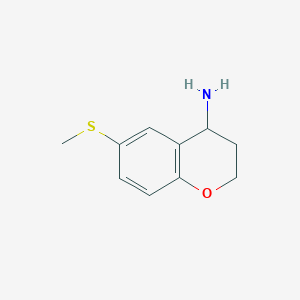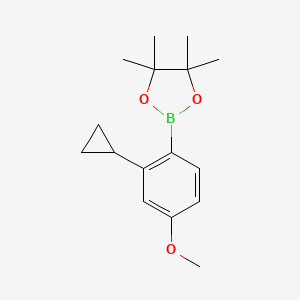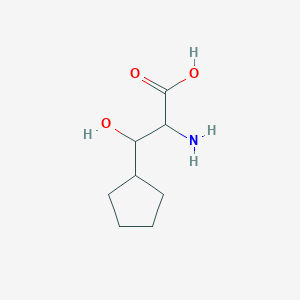
Ethyl2,2-diiodoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,2-diiodoacetate is an organic compound with the molecular formula C4H6I2O2 and a molecular weight of 339.9 g/mol . It is a derivative of ethyl acetate and is characterized by the presence of two iodine atoms attached to the alpha carbon of the acetate group. Under normal conditions, it appears as a clear, light yellow to orange liquid .
Métodos De Preparación
Ethyl 2,2-diiodoacetate can be synthesized through various methods. One common synthetic route involves the reaction of ethyl acetate with iodine and a suitable oxidizing agent. For example, the compound can be prepared by reacting ethyl acetate with iodine in the presence of a base such as sodium hydroxide. The reaction typically takes place under reflux conditions, and the product is purified through distillation or recrystallization .
Análisis De Reacciones Químicas
Ethyl 2,2-diiodoacetate undergoes several types of chemical reactions, including substitution and elimination reactions. It is known to participate in nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles. Common reagents used in these reactions include sodium azide, potassium cyanide, and thiourea. The major products formed from these reactions depend on the nature of the nucleophile used .
Aplicaciones Científicas De Investigación
Ethyl 2,2-diiodoacetate has several applications in scientific research. It is used as a reagent in organic synthesis, particularly in the preparation of cyclopropane derivatives. The compound’s ability to act as an alkylating agent makes it valuable in the synthesis of various organic molecules.
Mecanismo De Acción
The mechanism of action of ethyl 2,2-diiodoacetate involves its ability to act as an alkylating agent. The compound can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of new chemical bonds. This property is particularly useful in organic synthesis, where it can be used to introduce new functional groups into target molecules .
Comparación Con Compuestos Similares
Ethyl 2,2-diiodoacetate is similar to other halogenated ethyl esters, such as ethyl iodoacetate and ethyl bromoacetate. the presence of two iodine atoms in ethyl 2,2-diiodoacetate makes it more reactive compared to its mono-iodinated counterpart, ethyl iodoacetate . This increased reactivity can be advantageous in certain synthetic applications where a higher degree of reactivity is required.
Similar Compounds::- Ethyl iodoacetate
- Ethyl bromoacetate
- Ethyl chloroacetate
- Ethyl bromodifluoroacetate
Ethyl 2,2-diiodoacetate’s unique properties and reactivity make it a valuable compound in various fields of scientific research and industrial applications.
Propiedades
Fórmula molecular |
C4H6I2O2 |
|---|---|
Peso molecular |
339.90 g/mol |
Nombre IUPAC |
ethyl 2,2-diiodoacetate |
InChI |
InChI=1S/C4H6I2O2/c1-2-8-4(7)3(5)6/h3H,2H2,1H3 |
Clave InChI |
CJMICXOYEKRPMW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


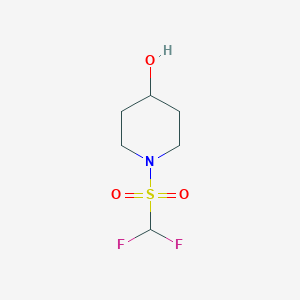
![1,5-Dimethyl-3-azabicyclo[3.2.0]heptane](/img/structure/B13568860.png)
![tert-butyl7'-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'-carboxylate](/img/structure/B13568870.png)
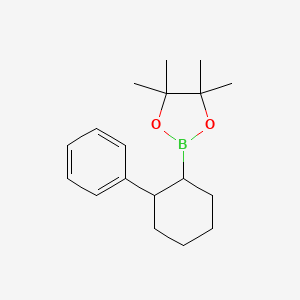

![1-(Pyridin-4-yl)bicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B13568885.png)

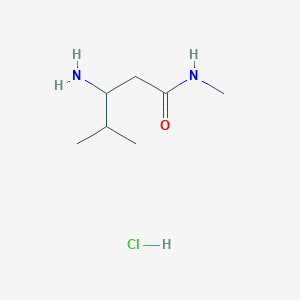
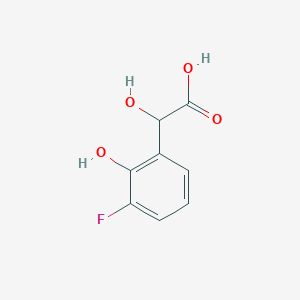

![Tert-butyl 7-[imino(methyl)oxo-lambda6-sulfanyl]-4-azaspiro[2.5]octane-4-carboxylate hydrochloride](/img/structure/B13568913.png)
